N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-21-9-6-17(7-10-21)16-30(28,29)25-22-11-8-18-12-13-26(15-20(18)14-22)23(27)19-4-2-1-3-5-19/h1-11,14,25H,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQQEWXORUDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction remains the most widely employed method for constructing tetrahydroisoquinolines. This acid-catalyzed cyclization involves condensing β-arylethylamines with aldehydes or ketones. For N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide, the precursor 1-(3-methoxyphenyl)propan-2-amine (derived from β-arylethylamine) undergoes cyclization with 4-bromobenzaldehyde under refluxing toluene with a catalytic amount of trifluoroacetic acid (TFA). The reaction proceeds via imine formation, followed by intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline core. Typical yields range from 65% to 78%, with purity dependent on recrystallization in ethanol.
Bischler-Napieralski Reaction
An alternative approach employs the Bischler-Napieralski reaction, where N-acyl-β-phenylethylamines undergo cyclodehydration using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). For instance, N-(3-methoxyphenethyl)benzamide treated with POCl₃ at 110°C for 3 hours forms the corresponding dihydroisoquinoline, which is subsequently reduced with sodium borohydride (NaBH₄) in methanol to yield the tetrahydroisoquinoline. This method offers superior regioselectivity for C-7 substitution but requires stringent moisture control to prevent hydrolysis.
Introduction of the Benzoyl Group at Position 2
Acylation of the tetrahydroisoquinoline nitrogen at position 2 is critical for directing subsequent sulfonamide functionalization.
Friedel-Crafts Acylation
Direct acylation using benzoyl chloride in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base achieves moderate yields (55–62%). The reaction proceeds via nucleophilic attack of the tetrahydroisoquinoline nitrogen on the electrophilic carbonyl carbon, forming the N-benzoyl intermediate. Excess benzoyl chloride (1.2 equivalents) and prolonged stirring (18 hours) are necessary to drive the reaction to completion.
Microwave-Assisted Acylation
Recent advancements utilize microwave irradiation to accelerate acylation. A mixture of tetrahydroisoquinoline, benzoyl chloride, and DIPEA in acetonitrile subjected to 100°C for 20 minutes under microwave conditions achieves 85% yield, reducing side product formation compared to conventional heating.
Sulfonamide Functionalization at Position 7
The final step involves introducing the 1-(4-fluorophenyl)methanesulfonamide group at position 7.
Sulfonyl Chloride Coupling
Reaction of the C-7 amine with 1-(4-fluorophenyl)methanesulfonyl chloride in dimethylformamide (DMF) at 0–5°C for 4 hours provides the target compound. Triethylamine (TEA) is added to scavenge HCl, with yields averaging 50–60%. Purification via flash chromatography (silica gel, ethyl acetate/heptane gradient) removes unreacted sulfonyl chloride and bis-sulfonylated byproducts.
Reaction Conditions Table
Solid-Phase Synthesis
Immobilizing the tetrahydroisoquinoline intermediate on Wang resin enables iterative sulfonylation under mild conditions. After coupling with 1-(4-fluorophenyl)methanesulfonyl chloride, cleavage with trifluoroacetic acid (TFA)/water (95:5) liberates the product with 70% purity, requiring subsequent HPLC purification.
Purification and Characterization
Chromatographic Techniques
Flash silica chromatography (ethyl acetate/heptane, 1:3 to 1:1 gradient) remains the standard for isolating this compound. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) resolves residual impurities, achieving >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.2 Hz, 2H, benzoyl H), 7.45–7.38 (m, 5H, aromatic H), 6.95 (d, J = 8.4 Hz, 2H, 4-fluorophenyl H), 4.32 (s, 2H, CH₂SO₂), 3.71 (t, J = 5.8 Hz, 2H, tetrahydroisoquinoline H).
-
MS (ES+) : m/z 463.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₀FN₂O₃S.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.
Medicine: Research has suggested its utility in the development of therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural and Functional Group Analogues
The compound shares functional and structural similarities with sulfonamide-triazole derivatives synthesized in recent studies. For example:
- Sulfonyl-Benzoyl Hybrids: Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] () feature sulfonyl and fluorophenyl groups analogous to the methanesulfonamide and 4-fluorophenyl moieties in the target compound. These groups enhance solubility and influence electronic interactions in biological systems.
Table 1: Key Structural Comparisons
Spectral and Reactivity Comparisons
- IR Spectroscopy :
- The target compound’s sulfonamide group would exhibit ν(S=O) stretches near 1150–1350 cm⁻¹ , consistent with sulfonyl vibrations observed in analogues like [10–15] (e.g., 1247–1255 cm⁻¹ for C=S in triazoles) .
- Absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives [7–9] contrasts with the target compound’s benzoyl carbonyl group, which would show strong absorption near 1680–1700 cm⁻¹ .
- NMR Trends: The 4-fluorophenyl group in the target compound would produce distinct ¹⁹F NMR shifts (e.g., δ ~ -110 to -120 ppm), similar to fluorinated triazole derivatives . Protons on the tetrahydroisoquinoline ring would resonate in the δ 2.5–4.0 ppm range (CH₂ and CH groups), differing from triazole ring protons (δ 7.0–8.5 ppm) in analogues.
Biological Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 424.5 g/mol
- CAS Number : 955749-60-7
The compound features a tetrahydroisoquinoline core, which is known for its presence in various biologically active molecules, combined with a benzoyl group and a methanesulfonamide moiety. The presence of the fluorophenyl group may influence its pharmacological properties due to the electronegative fluorine atom.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Binding : Interaction with neurotransmitter receptors, which could modulate neuronal activity.
These interactions may lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl) | Antimicrobial, neuroprotective | Lacks fluorine; different interaction profile |
| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide | Anti-inflammatory | Similar core structure; different side chains |
| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide | Anticancer | Unique furan moiety enhances activity |
This table illustrates that the presence of both the isoquinoline core and substituents significantly contributes to the distinct biological activities observed in these compounds.
In Vitro Studies
Recent in vitro studies on similar compounds have shown promising results regarding their ability to inhibit specific enzymes linked to inflammation. For instance:
- Enzyme Inhibition Assays : Compounds were tested against cyclooxygenase (COX) enzymes and exhibited IC50 values indicating effective inhibition.
In Vivo Studies
While direct studies on this particular compound are scarce, related tetrahydroisoquinoline derivatives have been evaluated for their pharmacokinetic properties:
- Animal Models : In vivo experiments demonstrated significant reductions in inflammatory markers when administered to models of induced inflammation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydroisoquinoline scaffold via Pictet-Spengler or Bischler-Napieralski reactions.
- Step 2 : Introduction of the benzoyl group via acylation under anhydrous conditions (e.g., using benzoyl chloride and a base like triethylamine).
- Step 3 : Sulfonamide coupling using 1-(4-fluorophenyl)methanesulfonyl chloride, often requiring controlled temperatures (0–5°C) to minimize side reactions .
- Optimization : Reaction yields depend on solvent choice (e.g., THF or DCM), stoichiometry, and purification methods (e.g., column chromatography or HPLC). Thin-layer chromatography (TLC) and NMR are critical for monitoring intermediate purity .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Answer : Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry and functional group integration.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detection of sulfonamide (-SO₂NH-) and carbonyl (C=O) stretches (e.g., 1660–1680 cm⁻¹ for benzoyl groups) .
- X-ray Crystallography (if crystalline): For absolute stereochemical assignment .
Q. What preliminary biological screening approaches are used to assess this compound’s activity?
- Answer : Initial assays focus on:
- Enzyme Inhibition : Testing against targets like kinases or proteases using fluorometric/colorimetric substrates.
- Cell-Based Assays : Cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines via MTT assays).
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in synthetic yields across laboratories?
- Answer : Yield variability often stems from:
- Impurity in Reagents : Use ultra-pure solvents and reagents (e.g., freshly distilled amines).
- Oxygen/Moisture Sensitivity : Employ Schlenk techniques for moisture-sensitive steps.
- Reaction Kinetics : Use real-time monitoring with in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Case Study : A 2022 study attributed low yields to trace metal contaminants; introducing EDTA washing improved consistency .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Answer : Advanced methods include:
- Molecular Dynamics (MD) Simulations : To model ligand-target binding stability (e.g., interactions with sulfonamide-sensitive enzymes).
- Density Functional Theory (DFT) : Predict reactivity of the benzoyl group in nucleophilic environments.
- QSAR Modeling : Correlate structural features (e.g., fluorine substitution) with bioactivity .
Q. How can conflicting reports about its biological activity be reconciled?
- Answer : Contradictions may arise from:
- Assay Conditions : Variations in pH, serum proteins, or cell passage numbers. Standardize protocols (e.g., CLIA guidelines).
- Metabolic Stability : Test metabolite profiles using liver microsomes.
- Off-Target Effects : Employ CRISPR screens or proteome profiling to identify unintended targets .
Q. What experimental design frameworks optimize reaction parameters efficiently?
- Answer : Use Design of Experiments (DoE) methodologies:
- Factorial Designs : Screen variables (temperature, solvent, catalyst loading) to identify critical factors.
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield/purity.
- Example : A 2023 study reduced optimization time by 60% using DoE for a similar sulfonamide synthesis .
Q. What strategies ensure stability during long-term storage or in vivo studies?
- Answer : Stability is assessed via:
- Forced Degradation Studies : Expose to heat, light, and humidity; monitor degradation products via LC-MS.
- Lyophilization : For hygroscopic compounds, lyophilize with cryoprotectants (e.g., trehalose).
- In Vivo Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
